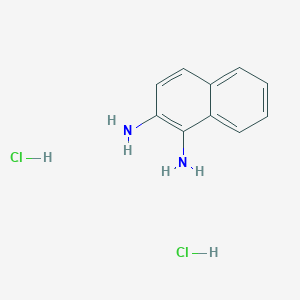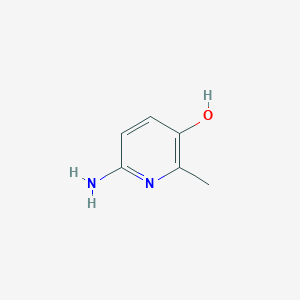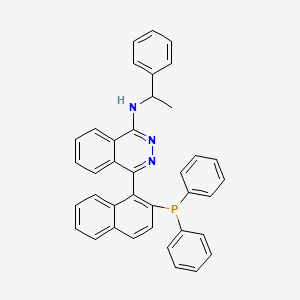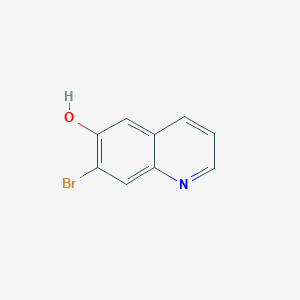![molecular formula C18H14O4 B3178866 [1,1'-Biphenyl]-4,4'-diyl diacrylate CAS No. 84948-17-4](/img/structure/B3178866.png)
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Vue d'ensemble
Description
[1,1’-Biphenyl]-4,4’-diyl diacrylate: is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two acrylate groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-diyl diacrylate typically involves the esterification of [1,1’-Biphenyl]-4,4’-diol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4,4’-diyl diacrylate may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Polymerization: [1,1’-Biphenyl]-4,4’-diyl diacrylate can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction leads to the formation of cross-linked polymer networks.
Michael Addition: This compound can participate in Michael addition reactions with nucleophiles such as amines or thiols, resulting in the formation of β-substituted acrylates.
Common Reagents and Conditions:
Oxidation: The acrylate groups can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids.
Reduction: Reduction of the acrylate groups can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated esters.
Major Products:
Polymeric Materials: The polymerization of [1,1’-Biphenyl]-4,4’-diyl diacrylate results in the formation of high-performance polymers with applications in coatings, adhesives, and composite materials.
Functionalized Acrylates: Michael addition reactions yield functionalized acrylates that can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
Chemistry:
Polymer Chemistry: [1,1’-Biphenyl]-4,4’-diyl diacrylate is used as a monomer in the synthesis of cross-linked polymers with enhanced mechanical and thermal properties.
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form hydrogels makes it suitable for use in drug delivery systems where controlled release of therapeutic agents is required.
Industry:
Mécanisme D'action
The primary mechanism of action of [1,1’-Biphenyl]-4,4’-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network structure imparts unique mechanical and thermal properties to the resulting materials.
Comparaison Avec Des Composés Similaires
Bisphenol A diacrylate: Similar in structure but with different mechanical properties and applications.
Ethylene glycol dimethacrylate: Another diacrylate used in polymer chemistry with distinct properties.
Uniqueness:
Thermal Stability: [1,1’-Biphenyl]-4,4’-diyl diacrylate exhibits higher thermal stability compared to similar compounds, making it suitable for high-temperature applications.
Mechanical Properties: The biphenyl core provides rigidity and strength to the polymer networks formed from this compound, distinguishing it from other diacrylates.
Propriétés
IUPAC Name |
[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCJXJDRQQBETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105356-24-9 | |
| Details | Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105356-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)







![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B3178876.png)


